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An In-depth Technical Guide: Electrical Resistivity of Metastable TiSi₂ Phases

Abstract
Titanium disilicide (TiSi₂) is a critical material in the microelectronics industry, primarily used

for contacts and local interconnects in integrated circuits due to its low electrical resistivity and

high thermal stability.[1][2] The formation of TiSi₂ from a thin titanium film on silicon involves a

sequence of phase transformations, typically proceeding through one or more metastable

phases before reaching the stable, low-resistivity C54 phase. The electrical properties of these

metastable phases—amorphous TiSiₓ, C49-TiSi₂, and C40-TiSi₂—are of paramount

importance as they influence the final device performance and the thermal budget required for

processing. This guide provides a detailed examination of the electrical resistivity of these

metastable phases, outlines the experimental protocols for their synthesis and characterization,

and presents the data in a structured format for researchers and engineers in materials science

and semiconductor technology.

Introduction to TiSi₂ Phases
The reaction between a titanium thin film and a silicon substrate is a solid-state process

initiated by thermal annealing. This reaction leads to the formation of several TiSi₂ polymorphs:

Amorphous TiSiₓ: An initial intermixed, non-crystalline layer of titanium and silicon that forms

at low temperatures. It is characterized by very high resistivity.[2]

C49-TiSi₂: A metastable phase with a base-centered orthorhombic crystal structure.[1][3] It is

the first crystalline phase to nucleate at temperatures between 450°C and 650°C.[1][3] Its
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resistivity is significantly higher than the desired final phase, typically ranging from 60 to 90

µΩ·cm.[2]

C40-TiSi₂: Another metastable hexagonal phase. Its formation can be promoted, often by

using a template layer like TaSi₂, and it exhibits a resistivity intermediate between the C49

and C54 phases.[4][5]

C54-TiSi₂: The thermodynamically stable phase with a face-centered orthorhombic structure.

[1][3] It forms at higher temperatures (typically above 650°C) via a transformation from a

metastable phase.[3] The C54 phase is highly desirable for electronic applications due to its

very low electrical resistivity, which is in the range of 12-20 µΩ·cm.[2]

The transition from the high-resistivity C49 phase to the low-resistivity C54 phase is a critical

step in the manufacturing of semiconductor devices.[2]

Electrical Resistivity Data
The electrical resistivity is a key parameter that distinguishes the various phases of titanium
disilicide. The values are highly dependent on the specific processing conditions, film

thickness, and purity. A summary of typical resistivity values reported in the literature is

presented below.

Phase Type
Crystal
Structure

Typical
Resistivity
(µΩ·cm)

Measurement
Temperature

Amorphous TiSiₓ Metastable Amorphous
> 100 (Extremely

High)[2]

Room

Temperature

C49-TiSi₂ Metastable
Base-Centered

Orthorhombic
52 - 90[2][4][5]

Room

Temperature

C40-TiSi₂ Metastable Hexagonal 22 - 50[4][5][6]
Room

Temperature

C54-TiSi₂ Stable
Face-Centered

Orthorhombic
12 - 20[2]

Room

Temperature
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Experimental Protocols
Synthesis of Metastable TiSi₂ Thin Films
A standard method for forming TiSi₂ phases is through the solid-state reaction of a deposited

titanium film on a silicon substrate using Rapid Thermal Annealing (RTA).

Protocol: Two-Step RTA for C49 and C54 Phase Formation

Substrate Preparation:

Begin with a single-crystal silicon wafer, typically with a (100) orientation.

Perform a standard pre-deposition cleaning procedure (e.g., RCA clean) to remove

organic and metallic contaminants, followed by a dilute hydrofluoric acid (HF) dip to

remove the native oxide layer.

Titanium Film Deposition:

Immediately transfer the cleaned wafer into a high-vacuum deposition system.

Deposit a thin film of titanium (e.g., 20-100 nm thick) onto the silicon substrate.[3]

Sputtering (DC magnetron or ionized metal plasma) is a common industrial method.[2][7]

First Annealing Step (C49 Formation):

Place the wafer in a Rapid Thermal Annealing (RTA) chamber with a nitrogen (N₂)

ambient. The nitrogen ambient is used to form a titanium nitride (TiN) layer on the surface,

which can act as a diffusion barrier.

Anneal at a temperature between 550°C and 700°C for a short duration (e.g., 30-60

seconds).[2] This step consumes the titanium in contact with silicon to form the high-

resistivity, metastable C49-TiSi₂ phase.[2]

Selective Etch (Optional but common in device fabrication):

After the first anneal, the unreacted titanium and the top TiN layer are selectively removed

using a wet chemical etch (e.g., an ammonia-peroxide mixture), leaving the C49-TiSi₂ only
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in the areas where titanium was in contact with silicon.

Second Annealing Step (C54 Transformation):

Perform a second RTA step at a higher temperature, typically between 750°C and 850°C,

for 30-60 seconds.[2] This provides the thermal energy required to overcome the

nucleation barrier for the C49-to-C54 phase transformation, resulting in the desired low-

resistivity C54-TiSi₂ film.[2]

Note on C40-TiSi₂ Formation: The C40 phase is not typically formed in a simple Ti/Si reaction.

Its synthesis can be promoted by introducing an intermediate layer, such as Tantalum (Ta),

which first forms C40-TaSi₂ and acts as a template for the subsequent growth of C40-TiSi₂.[5]

Laser annealing has also been explored to selectively form the C40 phase.[8]

Measurement of Electrical Resistivity
The four-point probe method is a standard and highly accurate technique for measuring the

sheet resistance of thin films, which avoids errors from probe contact resistance.[9][10][11]

Protocol: Four-Point Probe Measurement

Equipment:

A four-point probe head with four equally spaced, collinear tungsten carbide needles.

A source measure unit (SMU) or a combination of a constant current source and a high-

impedance voltmeter.[10]

Principle:

A constant DC current (I) is passed through the two outer probes.

The resulting voltage drop (V) is measured across the two inner probes.[12]

Because the voltmeter has a very high internal impedance, negligible current flows

through the inner probes, meaning the measurement is not affected by the contact

resistance between the probes and the film.
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Procedure:

Gently lower the four-point probe head onto the surface of the TiSi₂ thin film.

Apply a known current (I) through the outer probes. The current level should be high

enough to get a measurable voltage but low enough to avoid sample heating.

Measure the voltage (V) between the inner probes.

Calculate the sheet resistance (Rₛ) using the formula:

Rₛ = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)

This formula applies to a large, thin film relative to the probe spacing. For finite sample

sizes, a geometric correction factor is needed.[10][12]

Resistivity Calculation:

Once the sheet resistance (Rₛ) is known, the electrical resistivity (ρ) can be calculated if

the film thickness (t) is known:

ρ = Rₛ * t

The film thickness can be measured by techniques such as cross-sectional Transmission

Electron Microscopy (TEM) or profilometry.

Visualization of Processes and Pathways

Phase Transformation Pathway

As-Deposited
Ti on Si

Amorphous TiSix
(High Resistivity)

< 450°C

Metastable C49-TiSi₂
(60-90 µΩ·cm)

450-650°C
RTA 1

Metastable C40-TiSi₂
(22-50 µΩ·cm)

Template Layer
+ RTA

Stable C54-TiSi₂
(12-20 µΩ·cm)> 650°C

RTA 2

> 650°C
RTA 2
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Click to download full resolution via product page

Caption: TiSi₂ phase transformation sequence with corresponding temperatures and

resistivities.
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Experimental Workflow for Resistivity Characterization

1. Si Substrate Cleaning
(RCA Clean + HF Dip)

2. Ti Thin Film Deposition
(e.g., Sputtering)

3. First RTA (C49 Formation)
(e.g., 600°C in N₂)

4. Phase Identification
(XRD, TEM)

5. Resistivity Measurement
(Four-Point Probe)

6. Second RTA (C54 Transformation)
(e.g., 800°C in N₂)

7. Phase Identification
(XRD, TEM)

8. Resistivity Measurement
(Four-Point Probe)

9. Data Analysis & Comparison

Click to download full resolution via product page

Caption: Workflow for synthesis and electrical characterization of TiSi₂ thin films.
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Conclusion
The electrical resistivity of titanium disilicide is strongly dependent on its crystallographic

phase. The metastable C49 and C40 phases, which are intermediate steps in the formation of

the desired low-resistivity C54 phase, exhibit significantly higher resistivity values.[2][4]

Understanding and controlling the transformation from these metastable states is crucial for

fabricating reliable, high-performance contacts and interconnects in modern semiconductor

devices. The experimental protocols detailed herein, specifically thin film deposition followed by

rapid thermal annealing and characterization by the four-point probe method, represent

standard industry and research practices for managing and verifying these critical material

properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b078298#electrical-resistivity-of-metastable-tisi-
phases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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